(S)-Terazosin - 109351-33-9; 63590-64-7

(S)-Terazosin

Catalog Number: EVT-2629925
CAS Number: 109351-33-9; 63590-64-7
Molecular Formula: C19H25N5O4
Molecular Weight: 387.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Terazosin is classified as an antihypertensive agent and a treatment for urinary retention associated with benign prostatic hyperplasia. It is specifically categorized under alpha-1 adrenergic antagonists, which block the action of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance. The compound is often marketed as terazosin hydrochloride dihydrate.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Terazosin typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-chloro-4-amino-6,7-dimethoxyquinazoline as a primary precursor.
  2. Reagents: It is reacted with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent, often accompanied by a small amount of water to facilitate the reaction.
  3. Reaction Conditions: The mixture is heated to reflux for an extended period (typically 35 to 55 hours), allowing for complete reaction as monitored by high-performance liquid chromatography (HPLC).
  4. Isolation: After cooling, the product is crystallized from the reaction mixture, yielding terazosin hydrochloride dihydrate in high purity (85% to 95% yield) .

This method highlights an efficient one-step synthesis that minimizes by-products and maximizes yield.

Molecular Structure Analysis

Structure and Data

(S)-Terazosin has a complex molecular structure characterized by a quinazoline ring system:

  • Molecular Formula: C19H22N4O4
  • Molecular Weight: 382.40 g/mol
  • Structural Features: The molecule features a piperazine moiety connected to a quinazoline core, with two methoxy groups at positions 6 and 7.

The stereochemistry at the piperazine nitrogen contributes to its pharmacological activity, making the (S)-enantiomer more active than its counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Terazosin undergoes various chemical reactions, primarily involving:

  1. Hydrochloride Formation: The compound can form a hydrochloride salt which enhances its solubility in aqueous solutions, facilitating its pharmaceutical applications.
  2. Degradation Reactions: Under certain conditions (e.g., light, heat), terazosin can degrade, leading to reduced efficacy. Stability studies are essential for formulation development .
Mechanism of Action

Process and Data

The mechanism of action of (S)-Terazosin involves:

  1. Alpha-1 Adrenergic Receptor Blockade: By selectively blocking alpha-1 adrenergic receptors located on vascular smooth muscle, terazosin induces vasodilation.
  2. Effects on Blood Pressure: This blockade leads to decreased peripheral vascular resistance, resulting in lowered blood pressure.
  3. Improvement in Urinary Flow: In patients with benign prostatic hyperplasia, the relaxation of smooth muscle in the bladder neck and prostate improves urinary flow .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water, methanol, and ethanol; poorly soluble in organic solvents.

Chemical Properties

  • Melting Point: Approximately 280 °C
  • pH Range: Typically between 4.5 to 6.5 when dissolved in aqueous solutions.

These properties are crucial for formulation development and stability assessments .

Applications

Scientific Uses

(S)-Terazosin is utilized primarily in:

  1. Hypertension Management: It effectively lowers blood pressure in hypertensive patients.
  2. Benign Prostatic Hyperplasia Treatment: It alleviates symptoms associated with urinary obstruction due to prostate enlargement.
  3. Research Applications: Studies investigating its effects on cardiovascular health and urinary function continue to emerge, expanding its potential therapeutic applications beyond current uses .
Pharmacological Mechanisms of Action

Alpha-1 Adrenergic Receptor Subtype Selectivity and Binding Dynamics

Terazosin, a quinazoline derivative, functions as a competitive antagonist at post-synaptic α1-adrenergic receptors. These receptors belong to the G-protein coupled receptor (GPCR) superfamily, with three primary subtypes: α1A, α1B, and α1D. Terazosin exhibits high selectivity for α1 receptors over α2 subtypes, with binding affinity approximately 400-fold greater for α1 receptors compared to α2 receptors [3]. The drug’s saturated furan ring enhances its pharmacokinetic profile but does not significantly alter subtype selectivity relative to analogues like prazosin [7].

Radioligand binding studies demonstrate that terazosin binds reversibly to α1 receptors in vascular and prostatic smooth muscle, preventing endogenous catecholamines (e.g., norepinephrine) from activating downstream signaling. The α1A subtype predominates in human prostatic stroma (≈70% of total α1 receptors), while α1B receptors localize primarily in vascular smooth muscle [1] [4]. Terazosin’s affinity (Ki) for α1A receptors is ≈1 nM, comparable to its affinity for α1B and α1D subtypes, indicating balanced blockade across all subtypes [3] [6].

Table: Terazosin Binding Affinity at Alpha-Adrenergic Receptor Subtypes

Receptor SubtypePrimary Tissue LocalizationApproximate Ki (nM)
α1AProstate, Bladder Neck1.0
α1BVascular Smooth Muscle1.2
α1DDetrusor Muscle, Spinal Cord0.9
α2Presynaptic Nerve Terminals400

Molecular Pathways in Smooth Muscle Relaxation: Vascular and Prostatic Implications

Antagonism of α1-adrenergic receptors by terazosin initiates a cascade of molecular events leading to smooth muscle relaxation. Receptor blockade inhibits Gq-protein activation, reducing phospholipase C (PLC) activity. This suppression decreases inositol trisphosphate (IP3) production, which subsequently limits calcium ion (Ca2+) release from sarcoplasmic reticulum stores [4] [6]. Diminished intracellular Ca2+ concentrations reduce calmodulin-dependent myosin light-chain kinase (MLCK) activation, ultimately decreasing actin-myosin cross-bridge formation [1].

In vascular smooth muscle, this pathway produces vasodilation of arterioles and veins, decreasing systemic vascular resistance. Hemodynamic studies in dogs confirm terazosin lowers blood pressure primarily via reduced peripheral vascular resistance without compensatory tachycardia [3]. In prostatic and bladder neck smooth muscle, relaxation decreases urethral resistance and improves urinary flow rates. Notably, terazosin’s efficacy in benign prostatic hyperplasia correlates more strongly with dynamic tonus reduction than with gland size reduction [1] [6]. Additional modulation of phosphodiesterase (PDE) activity may potentiate cyclic guanosine monophosphate (cGMP)-mediated relaxation, though this mechanism is secondary to primary α1-blockade [3].

Modulation of Neurotransmitter Systems: Central vs. Peripheral Receptor Interactions

While terazosin predominantly acts peripherally, emerging evidence indicates potential central nervous system (CNS) interactions. The drug’s low blood-brain barrier permeability limits direct CNS effects, but presynaptic α2-adrenergic receptors remain unaffected by therapeutic concentrations [1] [3]. Peripheral sympathetic nerve terminals exhibit reduced norepinephrine release during terazosin therapy due to intact α2-mediated negative feedback, potentially synergizing with postsynaptic α1-blockade [6].

Unexpectedly, terazosin activates phosphoglycerate kinase 1 (PGK1) in neuronal tissues. A 2022 study demonstrated this ATP-producing enzyme enhances motor neuron viability in amyotrophic lateral sclerosis models, suggesting a neuroprotective mechanism independent of adrenergic blockade [7]. Terazosin’s quinazoline structure enables PGK1 activation at nanomolar concentrations (EC50 ≈ 35 nM), potentially via allosteric modulation [7]. This represents a novel receptor-independent pathway distinct from its canonical α1-adrenergic actions.

Table: Terazosin Interactions with Neurotransmitter Systems

Site of ActionReceptor/Enzyme TargetFunctional Outcome
Peripheral SympatheticPostsynaptic α1Smooth muscle relaxation
Peripheral SympatheticPresynaptic α2Unaffected negative feedback
Central Nervous SystemPhosphoglycerate Kinase 1ATP production ↑, Neuroprotection ↑
Bladder Afferent NervesSubstance P pathwaysIndirect modulation via smooth muscle tone

Inhibition of Catecholamine-Induced Mitogenesis in Prostatic Tissue

Beyond acute smooth muscle relaxation, terazosin exerts long-term antiproliferative effects in prostatic stroma. Norepinephrine activates α1A-adrenergic receptors on prostate fibroblasts, triggering mitogen-activated protein kinase (MAPK) cascades (Ras→Raf→MEK→ERK) via protein kinase C-dependent and independent pathways [1]. Terazosin disrupts this signaling by competitively inhibiting norepinephrine binding, reducing extracellular signal-regulated kinase (ERK) phosphorylation by 60–80% at therapeutic concentrations (IC50 ≈ 10 nM) [6].

In vitro studies demonstrate terazosin (1–10 μM) induces apoptosis in prostatic stromal cells through caspase-3 activation and reduces expression of transforming growth factor-beta 1 (TGF-β1), a key fibrogenic cytokine [1]. These effects occur independently of blood pressure changes and are not observed with non-adrenergic therapies like 5α-reductase inhibitors. The drug’s tetrahydrofuroyl moiety may enhance tissue penetration in the prostate relative to other alpha-blockers, though clinical significance remains investigational [7]. This unique antimitogenic property positions terazosin as a potential disease-modifying agent in benign prostatic hyperplasia rather than a purely symptomatic therapy.

Properties

CAS Number

109351-33-9; 63590-64-7

Product Name

(S)-Terazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone

Molecular Formula

C19H25N5O4

Molecular Weight

387.44

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1

InChI Key

VCKUSRYTPJJLNI-AWEZNQCLSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.